molecular formula C13H12N4O B1622658 Quinezamide CAS No. 77197-48-9

Quinezamide

Cat. No.: B1622658
CAS No.: 77197-48-9
M. Wt: 240.26 g/mol
InChI Key: JTIDKHDQCMBOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinezamide is a pyrazolo[1,5-c]quinazoline derivative known for its antiulcerogenic properties . It has a molecular formula of C13H12N4O and a molecular weight of 240.26 g/mol . This compound has been investigated for its potential therapeutic applications, particularly in the treatment of ulcers.

Chemical Reactions Analysis

Types of Reactions: Quinezamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoxaline derivatives.

    Reduction: Primary amines.

    Substitution: Alkyl azides.

Mechanism of Action

The mechanism of action of quinezamide involves its interaction with specific molecular targets and pathways. It is believed to exert its antiulcerogenic effects by inhibiting the secretion of gastric acid and promoting the healing of the gastric mucosa . The exact molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Uniqueness of Quinezamide: this compound is unique due to its specific antiulcerogenic properties and its potential applications in treating gastrointestinal disorders. Unlike other similar compounds, this compound’s primary focus is on ulcer treatment, making it a valuable compound in this therapeutic area.

Properties

CAS No.

77197-48-9

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-(5-methylpyrazolo[1,5-c]quinazolin-1-yl)acetamide

InChI

InChI=1S/C13H12N4O/c1-8-15-11-6-4-3-5-10(11)13-12(16-9(2)18)7-14-17(8)13/h3-7H,1-2H3,(H,16,18)

InChI Key

JTIDKHDQCMBOEG-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C3=C(C=NN13)NC(=O)C

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C(C=NN13)NC(=O)C

77197-48-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Amino-5-methylpyrazolo[1,5-c]quinazoline is treated with acetic anhydride as described in Example 5 to give 1-acetamino-5-methylpyrazolo[1,5-c]quinazoline. M.p.: 258°-260° C. Yield: 89%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.